B1578218 Antimicrobial peptide scolopin-1

Antimicrobial peptide scolopin-1

Cat. No.: B1578218
Attention: For research use only. Not for human or veterinary use.
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Description

Scolopin-1 is a linear antimicrobial peptide (AMP) derived from the venom of the centipede Scolopendra subspinipes mutilans. It exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi. Unlike many AMPs that rely on disulfide bonds for structural stability, scolopin-1 adopts a linear conformation, which may enhance its membrane permeability . Notably, scolopin-1 also induces histamine release from mast cells, suggesting a dual role in both antimicrobial activity and immune modulation .

Properties

bioactivity

Antibacterial, Antifungal

sequence

LPKMSTKLRVPYRRGTKDYH

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Broad-Spectrum Efficacy : Scolopin-1 exhibits effectiveness against a variety of microorganisms, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli and antibiotic-resistant strains.
  • Fungi : Demonstrating antifungal properties as well.

Results from studies indicate that scolopin-1 can inhibit the growth of acne-associated microbes and has shown no hemolytic activity against human red blood cells, suggesting a favorable safety profile for potential therapeutic use .

Antimicrobial Assays

In a study assessing the antimicrobial properties of scolopin-1, radial diffusion assays demonstrated significant inhibition zones against various bacterial strains. The peptide was effective in concentrations as low as 10 µg/mL .

Hemolytic Activity Assessment

Scolopin-1 was evaluated for hemolytic activity using rat red blood cells. Unlike other AMPs, it showed negligible hemolysis even at high concentrations, indicating a potential for safe clinical application .

Recombinant Production

Research involving the expression of scolopin-1 using SUMO fusion technology allowed for efficient purification and characterization. The recombinant peptide retained similar antimicrobial properties to its native form, facilitating further studies on its applications .

Potential Therapeutic Applications

The unique properties of scolopin-1 suggest several potential applications:

  • Topical Antiseptics : Due to its effectiveness against skin pathogens, scolopin-1 could be developed into topical formulations for treating skin infections.
  • Systemic Antibiotics : With further research and development, it may serve as a systemic treatment option for resistant bacterial infections.
  • Antifungal Treatments : Its antifungal activity opens avenues for developing treatments for fungal infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Scolopin-1 shares functional and structural characteristics with other AMPs but differs in key aspects such as toxicity profiles, mechanisms of action, and structural motifs. Below is a detailed comparison with select AMPs:

Table 1: Comparative Analysis of Scolopin-1 and Similar Antimicrobial Peptides

Peptide Name Source Antimicrobial Spectrum Hemolytic Activity Key Structural Features Additional Activities
Scolopin-1 Centipede venom Gram+/Gram− bacteria, fungi Moderate (30 µM) Linear, cationic, α-helical propensity Histamine release from mast cells
CeHS-1 Scorpion venom Gram− bacteria Low Cecropin-like, amphipathic α-helix Synergistic with conventional antibiotics
Stigmurin analogs Scorpion venom Gram+/Gram− bacteria Reduced via design β-sheet, disulfide-stabilized Enhanced stability and selectivity
Esculentin-1a(1–21)NH2 Frog skin Gram− bacteria, biofilms Low (post-modification) α-helical, lysine substitutions Nanoparticle conjugation improves delivery
HNP-1 (Defensin) Human neutrophils Gram+/Gram− bacteria, viruses None β-sheet, triple-stranded fold Immunomodulatory signaling

Key Findings from Comparative Studies

Structural Flexibility vs. Stability :

  • Scolopin-1’s linear structure contrasts with disulfide-bonded peptides like Stigmurin analogs, which exhibit higher enzymatic stability but reduced membrane penetration efficiency .
  • CeHS-1, a cecropin-like peptide, shares scolopin-1’s α-helical propensity but lacks hemolytic effects, likely due to differences in hydrophobic residue distribution .

Toxicity and Selectivity :

  • Scolopin-1’s hemolytic activity is higher than that of esculentin-1a(1–21)NH2, which was optimized via lysine substitutions to minimize cytotoxicity while retaining antimicrobial potency .
  • Unlike HNP-1 (a human defensin), scolopin-1’s histamine-releasing activity may contribute to inflammatory responses, complicating therapeutic use .

Mechanistic Diversity: Scolopin-1 and CeHS-1 both disrupt microbial membranes via electrostatic interactions with negatively charged phospholipids, a common mechanism among cationic AMPs . Stigmurin analogs and HNP-1 employ additional mechanisms, such as pore formation (Stigmurin) and immunomodulation (HNP-1), highlighting functional diversification .

Therapeutic Optimization: Scorpion-derived Stigmurin analogs and frog esculentin-1a demonstrate how structural modifications (e.g., disulfide bridges, amino acid substitutions) can enhance selectivity and stability—strategies yet to be applied to scolopin-1 .

Preparation Methods

Extraction and Purification from Centipede Venom

Natural extraction of scolopin-1 starts with venom collection from adult Scolopendra subspinipes mutilans specimens. Venom is harvested by electrical stimulation of the centipede's venom glands under controlled conditions (frequency 128 Hz, voltage 10–20 V, pulse width 2–4 ms). The collected venom is stored at -20 °C until processing.

Purification steps include:

  • Dilution of venom in phosphate-buffered saline (PBS, pH 7.3).
  • Ultrafiltration using a 10 kDa cutoff membrane to remove high molecular weight components.
  • Centrifugation to separate low molecular weight peptides.
  • Sequential precipitation using precooled acetone and petroleum ether to concentrate peptides.
  • Freeze-drying of the precipitate for storage and further use.

Chromatographic purification is performed using high-performance liquid chromatography (HPLC):

  • Initial attempts with conventional C18 columns showed limitations due to the hydrophilic nature of scolopin-1.
  • A hydrophilic XAmide column was employed, with elution using a gradient of acetonitrile-water-ammonium formate buffer (pH 3.5).
  • Fractions were collected based on chromatogram peaks and screened for biological activity (e.g., antitumor activity using CCK8 assay).
  • The final purified peptide was concentrated, freeze-dried, and designated as scolopentide (a form of scolopin-1).

Analytical characterization included:

  • Quadrupole time-of-flight mass spectrometry (QTOF MS) for molecular weight determination.
  • Sequence verification using Mascot search engine against protein databases.

Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Scolopin-1 can be chemically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis , a widely used method for peptides:

  • The synthesis proceeds from the C-terminus to the N-terminus on a solid resin support, typically chloromethyl or Wang resin.
  • Protected amino acids are coupled sequentially using in situ activation with diisopropylethylamine (DIEA) and N-hydroxybenzotriazole (HOBt).
  • Deprotection of Fmoc groups is achieved with 20% piperidine in dimethylformamide (DMF) for 20 minutes.
  • After chain assembly, the peptide is cleaved from the resin using a cocktail reagent (95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 1 hour.
  • The crude peptide is purified by preparative reverse-phase HPLC on a C18 column with a linear gradient of acetonitrile in 0.1% TFA.
  • Purity is confirmed by analytical HPLC and molecular weight by electrospray ionization mass spectrometry (ESI-MS).

Table 1: Summary of Chemical Synthesis Parameters for Scolopin-1

Step Conditions/Materials Notes
Resin Chloromethyl or Wang resin Preloaded for C-terminal acid
Coupling DIEA and HOBt activation In situ activation
Deprotection 20% piperidine in DMF, 20 min Removes Fmoc protecting group
Cleavage 95% TFA / 2.5% TIS / 2.5% H2O, 1 hour Releases peptide from resin
Purification Reverse-phase HPLC on C18 column Linear gradient (0–50% or 30–100% B)
Purity & Identity Check Analytical HPLC, ESI-MS Purity > 95% typically achieved

Recombinant Expression Using Fusion Protein Technology

To overcome limitations of chemical synthesis and natural extraction, recombinant expression of scolopin-1 has been developed:

  • The peptide gene is cloned into an expression vector fused with a small ubiquitin-related modifier (SUMO) tag to enhance solubility and expression in Escherichia coli.
  • The fusion protein includes an N-terminal 6xHis-tag for affinity purification.
  • Expression is induced by IPTG in E. coli cultures grown at 16 °C to reduce toxicity and enhance yield.
  • After cell lysis (lysozyme treatment and sonication), the fusion protein is purified by nickel affinity chromatography (Ni-IDA resin).
  • The SUMO tag is cleaved enzymatically by SUMO protease at 30 °C for 1 hour.
  • The cleaved scolopin-1 peptide is separated from the tag by a second Ni-IDA chromatography step.
  • The recombinant peptide exhibits similar antimicrobial activity to the chemically synthesized peptide.

Table 2: Recombinant Expression Workflow for Scolopin-1

Step Description Conditions/Notes
Gene cloning Insert scolopin-1 gene fused with SUMO tag Synthetic DNA template used
Expression induction IPTG induction at 16 °C Overnight incubation
Cell lysis Lysozyme treatment + sonication Sonication at 80% amplitude
Purification Ni-IDA affinity chromatography 6-His tag binding
Tag cleavage SUMO protease digestion at 30 °C, 1 hour Releases scolopin-1
Final purification Second Ni-IDA chromatography Removes SUMO tag
Activity confirmation Antimicrobial assays Confirms functional peptide

Comparative Analysis of Preparation Methods

Preparation Method Advantages Limitations Typical Purity (%) Yield Considerations
Natural Extraction Direct isolation from natural source; bioactive forms Low yield; complex purification; batch variability ~90–95 (after HPLC) Limited by venom availability
Chemical Synthesis (SPPS) High purity; scalable; sequence control Costly for long peptides; requires expertise >95 Dependent on synthesis efficiency
Recombinant Expression Cost-effective for large scale; soluble fusion enhances yield Requires cloning and optimization; potential folding issues ~95 (post-purification) High, scalable with fermentation

Research Findings and Notes

  • The chromogenic substrate method has been used to assess biological activity of scolopin-1, particularly its factor Xa-inhibiting activity, confirming functional integrity post-synthesis or expression.
  • Recombinant scolopin-1 produced via SUMO fusion technology retains antimicrobial properties comparable to synthetic peptide, validating the recombinant approach.
  • Enzymatic hydrolysis combined with chromatographic purification has been optimized to maximize yield and activity of scolopin-1 from crude centipede extracts.
  • Mass spectrometry and peptide sequencing confirm the identity and purity of scolopin-1 across preparation methods.
  • Storage guidelines recommend lyophilized peptide storage at -20 °C to maintain stability and activity.

Q & A

What structural features of scolopin-1 are critical for its antimicrobial activity, and how can these be experimentally characterized?

Basic Research Question
Scolopin-1's activity is linked to its secondary structure, such as α-helices or β-sheets, which disrupt microbial membranes. To characterize these, researchers use circular dichroism (CD) spectroscopy under varying conditions (e.g., lipid bilayers) to confirm structural stability. Databases like the Antimicrobial Peptide Database (APD) provide sequence motifs and structural templates for comparative analysis .

What mechanistic models explain scolopin-1's selectivity between microbial and mammalian cells?

Basic Research Question
Selectivity arises from electrostatic interactions between cationic residues in scolopin-1 and anionic microbial membranes. Methodologically, surface plasmon resonance (SPR) or fluorescence anisotropy can quantify binding affinity to lipid bilayers mimicking bacterial vs. mammalian membranes. Studies on analogs (e.g., protegrin-1) highlight the role of disulfide bonds in balancing activity and cytotoxicity .

How can researchers optimize heterologous expression systems for scolopin-1 production?

Advanced Research Question
Expression in Pichia pastoris or E. coli requires codon optimization and fusion tags (e.g., SUMO) to enhance solubility. Evidence from cecropin and melittin production in P. pastoris suggests using methanol-inducible promoters and fed-batch fermentation for scalable yields . Post-purification, HPLC and mass spectrometry validate peptide integrity .

What methodologies are recommended to evaluate scolopin-1's hemolytic activity while ensuring translational relevance?

Advanced Research Question
Hemolysis assays using mammalian erythrocytes (e.g., sheep RBCs) at concentrations spanning the MIC (e.g., 3.125–50 µM) are critical. Data normalization to positive controls (e.g., Triton X-100) and statistical tests (ANOVA) distinguish significant toxicity. For example, >20% hemolysis at 50 µM may limit therapeutic utility .

How can chimeric peptide engineering enhance scolopin-1's functionality for biomedical applications?

Advanced Research Question
Modular design integrates scolopin-1 with functional domains (e.g., solid-binding peptides for implants). Evidence from NKCDOPA5 shows that spacer sequences (e.g., (G4S)₂) improve flexibility and activity. Structural validation via TEM or AFM ensures proper domain orientation .

How should researchers address contradictions in reported MIC values for scolopin-1 across studies?

Advanced Research Question
Discrepancies may stem from assay variables (e.g., broth media, inoculum size). Standardized CLSI/EUCAST protocols and internal controls (e.g., polymyxin B) improve reproducibility. Meta-analysis of datasets (e.g., APD statistics) identifies strain-specific resistance patterns .

What machine learning approaches are emerging for de novo design of scolopin-1 analogs?

Advanced Research Question
Neural networks trained on AMP databases predict sequences with optimized antimicrobial/cytotoxicity ratios. For example, models analyzing physicochemical properties (hydrophobicity, charge) can generate analogs like hal18, validated via MD simulations and MIC assays .

How do structural modifications (e.g., D-amino acids) affect scolopin-1's stability and bioactivity?

Advanced Research Question
Retro-inverso analogs incorporating D-amino acids enhance protease resistance. Comparative studies using trypsin/chymotrypsin digestion assays and LC-MS quantify degradation rates. For instance, T9W analogs retain activity after 24-hour serum exposure .

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